4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol
Übersicht
Beschreibung
The compound “4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol” has a linear formula of C17H19N3O and a molecular weight of 281.36 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H19N3O . The CAS number is 1685252-71-4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.36 . It’s important to note that Sigma-Aldrich does not provide additional physical or chemical property data for this compound .Wissenschaftliche Forschungsanwendungen
Non-Aqueous Capillary Electrophoresis
One study developed a non-aqueous capillary electrophoretic separation method for Imatinib Mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This method is significant for quality control in pharmaceuticals, illustrating the compound's role in analytical chemistry applications (Ye et al., 2012).
Anti-Acetylcholinesterase Activity
Another research angle involves the synthesis and evaluation of piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, for anti-acetylcholinesterase (anti-AChE) activity. These compounds, by modifying the benzamide with bulky moieties, have shown potential as antidementia agents, indicating their significance in neurodegenerative disease research (Sugimoto et al., 1990).
Metabolic Pathways
The oxidative metabolism of Lu AA21004, a novel antidepressant, involves the transformation into several metabolites through various enzymatic pathways. This study highlights the complexity of drug metabolism and the role of compounds like 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol in understanding the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).
Antimicrobial and Enzyme Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showcases the antimicrobial and biofilm inhibition activities against various bacterial strains. These studies underscore the potential of such compounds in combating bacterial infections and inhibiting biofilm formation, relevant in medical microbiology and infectious diseases research (Mekky & Sanad, 2020).
Chemical Stability and Molecular Mechanism
Exploring the stability of designer drugs, including those in the piperazine class, in biological matrices under various storage conditions is crucial for forensic toxicology and pharmacological studies. This research provides insights into the chemical stability of compounds, influencing analytical methodologies and drug formulation strategies (Johnson & Botch-Jones, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-7-6-14(17(22)12-16)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2/b18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXWXLJJAEYIR-QGOAFFKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.